3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol
Overview
Description
Scientific Research Applications
Overview of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives exhibit a wide array of bioactivities due to their unique structural features, allowing for effective binding with various enzymes and receptors through multiple weak interactions. These interactions facilitate a broad spectrum of therapeutic potentials, including anticancer, antifungal, antibacterial, and anti-inflammatory effects, among others. The development of 1,3,4-oxadiazole-based compounds is a significant area of interest in medicinal chemistry, highlighting their importance in creating new treatments for various diseases (Verma et al., 2019).
Synthesis and Biological Roles
The synthesis of 1,3,4-oxadiazole derivatives and their significant biological roles are well-documented. These derivatives are critical in developing medicinal agents to treat numerous diseases, underscoring the innovation in creating 1,3,4-oxadiazole derivatives for various therapeutic applications (Nayak & Poojary, 2019).
Recent Developments in Oxadiazole Derivatives
Recent research has focused on oxadiazole derivatives, particularly the 1,3,4 and 1,2,4-oxadiazole types, due to their favorable physical, chemical, and pharmacokinetic properties. These properties significantly enhance their pharmacological activity, making them promising for developing new antibacterial, anti-inflammatory, and anticancer agents (Wang et al., 2022).
Metal-Ion Sensing Applications
1,3,4-Oxadiazoles are also prominent in fields beyond pharmacology, such as metal-ion sensing. Their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites make them ideal for developing chemosensors for metal ions (Sharma et al., 2022).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. While the specific safety and hazards of “3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol” are not available, safety data sheets for similar compounds provide information on potential hazards, protective measures, and first aid procedures .
properties
IUPAC Name |
3-(4-fluorophenyl)-4H-1,2,4-oxadiazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-6-3-1-5(2-4-6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBECIGMDRLTGJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=O)N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-ol | |
CAS RN |
185557-63-5 | |
Record name | 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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